molecular formula C14H14F3N3O2 B2636295 N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)pentanamide CAS No. 1172754-08-3

N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)pentanamide

Cat. No.: B2636295
CAS No.: 1172754-08-3
M. Wt: 313.28
InChI Key: JGPJXHBCQFEYIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)pentanamide is a synthetic compound featuring a 1,3,4-oxadiazole core scaffold, a privileged structure in medicinal chemistry known for its diverse biological potential. This molecule is characterized by a 5-(4-(trifluoromethyl)phenyl) substitution on the oxadiazole ring and a pentanamide group attached at the 2-position. The 1,3,4-oxadiazole pharmacophore is extensively investigated in anticancer drug discovery for its ability to interact with critical biological targets . Research indicates that 1,3,4-oxadiazole derivatives can exhibit potent antiproliferative effects by targeting various enzymes and proteins essential for cancer cell survival and proliferation, such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase . The incorporation of the 4-(trifluoromethyl)phenyl moiety is a common strategy in drug design to enhance metabolic stability and influence the compound's lipophilicity and binding affinity. This compound is supplied for Research Use Only and is intended for application in biochemical and cell-based assay development, hit-to-lead optimization studies, and as a chemical probe for investigating novel oncological targets. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O2/c1-2-3-4-11(21)18-13-20-19-12(22-13)9-5-7-10(8-6-9)14(15,16)17/h5-8H,2-4H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPJXHBCQFEYIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)pentanamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the pentanamide moiety: This can be done through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxadiazoles with different functional groups.

Scientific Research Applications

N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)pentanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique chemical structure.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)pentanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach its target sites.

Comparison with Similar Compounds

Structural Analogs with Varied Aromatic Substituents

Compound 1 : N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide (OZE-III)

  • Structural Difference : Chlorine (-Cl) replaces -CF₃ at the para position of the phenyl ring.
  • Functional Impact :
    • Electron Effects : -Cl is moderately electron-withdrawing but less so than -CF₃, leading to reduced electron deficiency in the aromatic system.
    • Biological Activity : OZE-III demonstrates antimicrobial activity against Staphylococcus aureus strains (MIC₅₀: 8–16 µg/mL) . The -CF₃ analog may exhibit enhanced activity due to greater stability and hydrophobicity.

Compound 2 : N-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]pentanamide

  • Structural Difference : Methoxy (-OCH₃) replaces -CF₃ at the meta position.
  • Functional Impact :
    • Electron Effects : -OCH₃ is electron-donating, increasing electron density on the phenyl ring. This may reduce electrophilic reactivity compared to the -CF₃ analog.
    • Solubility : The polar -OCH₃ group could improve aqueous solubility but reduce lipid membrane penetration .

Table 1 : Comparison of Aromatic Substituent Effects

Substituent Position Electron Effect Biological Impact
-CF₃ Para Strong EWG Enhanced stability, lipophilicity
-Cl Para Moderate EWG Moderate antimicrobial activity
-OCH₃ Meta EDG Improved solubility, reduced reactivity

Analogs with Modified Heterocyclic Cores

Compound 3 : N-(5-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide

  • Structural Difference : 1,3,4-Thiadiazole replaces 1,3,4-oxadiazole.
  • Functional Impact :
    • Electronic Properties : Sulfur in thiadiazole is less electronegative than oxygen, reducing the ring's electron deficiency. This may alter binding to biological targets (e.g., enzymes or receptors).
    • Stability : Thiadiazoles are generally more stable under acidic conditions compared to oxadiazoles .

Compound 4 : N-([4-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)octanamide

  • Structural Difference : Sulfonyl and ethylthio groups modify the oxadiazole core.
  • Functional Impact :
    • Enzyme Inhibition : This compound shows acetylcholinesterase (AChE) inhibition (IC₅₀: 2.3 µM), attributed to sulfonyl group interactions with catalytic sites . The absence of sulfonyl in the -CF₃ analog may limit similar activity.

Analogs with Extended Amide Chains or Functional Groups

Compound 5: N-(Quinolin-2-yl)-5-(4-(2-(Trifluoromethoxy)phenyl)piperazin-1-yl)pentanamide

  • Structural Difference: A piperazine-linked quinoline replaces the oxadiazole core.
  • Synthesis Complexity: Multi-step purification (e.g., normal-phase chromatography) reduces yield (44%) compared to simpler oxadiazole derivatives .

Compound 6 : 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide

  • Structural Difference : A sulfamoyl-phenyl-dioxoisoindoline replaces the oxadiazole.

Biological Activity

N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)pentanamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and case reports.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a phenyl ring and is characterized by the oxadiazole moiety. Its chemical formula is C13H14F3N3OC_{13}H_{14}F_3N_3O with a molecular weight of 299.27 g/mol. The presence of the trifluoromethyl group is known to enhance biological activity due to its influence on lipophilicity and electronic properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound.

In Vitro Studies

A series of oxadiazole compounds were tested against various cancer cell lines. Notably, one derivative demonstrated significant growth inhibition across multiple types of cancer cells:

Cell Line % Growth Inhibition (GI)
NCI-H52253.24
K-56247.22
MOLT-443.87
LOX-IMVI43.62
HL-60(TB)40.30

The compound's effectiveness was compared to imatinib, a well-known anticancer drug, showing promising results in terms of potency against leukemia and solid tumors .

The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as NF-κB . The structural features that enhance lipophilicity are critical for their interaction with cellular membranes and subsequent biological activity.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown antimicrobial activity against various pathogens.

In Vitro Antimicrobial Evaluation

The compound was tested for its efficacy against both Gram-positive and Gram-negative bacteria:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
MRSA32 µg/mL

These results indicate that compounds containing the trifluoromethyl moiety exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts .

Anti-inflammatory Potential

Another area of interest is the anti-inflammatory activity of this compound. It was observed that several derivatives could attenuate lipopolysaccharide-induced NF-κB activation, which is crucial in inflammatory responses:

Compound NF-κB Activation (% Decrease)
This compound15%

This suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)pentanamide?

  • Methodology : Multi-step synthesis typically involves coupling reactions. For example, oxadiazole ring formation via cyclization of thiosemicarbazides or hydrazides under acidic conditions, followed by amidation with pentanoyl chloride. Catalysts like sodium hydride and solvents such as dimethylformamide (DMF) are critical for high yields .
  • Key Steps :

  • Cyclization of precursors (e.g., 4-(trifluoromethyl)phenyl-substituted hydrazides) using POCl₃ or polyphosphoric acid.
  • Purification via normal-phase chromatography (e.g., gradient elution with dichloromethane/ethyl acetate/methanol) .

Q. How is the compound’s purity and structural integrity validated?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm proton environments (e.g., trifluoromethyl group at δ ~7.5 ppm in aromatic regions) and amide linkages .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₁₅F₃N₃O₂) .

Q. What initial biological screening assays are recommended?

  • In Vitro Assays :

  • Enzymatic inhibition (e.g., COX-2, kinases) using fluorogenic substrates .
  • Cytotoxicity profiling (IC₅₀) in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
    • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle-only groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.